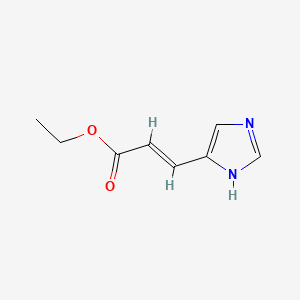
8-Chloro-6-fluorochroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-6-fluorochroman-4-one is a chemical compound with the CAS Number: 1092349-40-0 . It has a molecular weight of 200.6 and is solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is based on the fusion of a benzene nucleus with a dihydropyran . The absence of a double bond between C-2 and C-3 distinguishes it from chromone .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, recent studies have utilized language models for molecule analysis, relying on Simplified Molecular Input Line Entry System (SMILES) as input for molecular representation learning .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties would require additional experimental data.Applications De Recherche Scientifique
Fluorescence Microscopy and Visualization
Fluorescent compounds, including fluorinated chromones, are pivotal in enhancing microscopy techniques for visualizing soil microorganisms and studying photosynthesis through chlorophyll fluorescence imaging. The detailed review of epifluorescence microscopy and confocal laser scanning microscopy by Li, Dick, and Tuovinen (2004) emphasizes the use of fluorochromes for imaging microbial cells in situ, highlighting the importance of fluorinated compounds in ecological and microbiological research (Li, Dick, & Tuovinen, 2004).
Environmental Remediation
Research on biosorption and biotransformation of chromium (VI) by Jobby et al. (2018) outlines how microorganisms utilize fluorinated compounds for the detoxification of heavy metals. This work underscores the environmental applications of fluorinated compounds in pollution remediation, reflecting the broader relevance of compounds like 8-Chloro-6-fluorochroman-4-one in environmental sciences (Jobby, Jha, Yadav, & Desai, 2018).
Chemosensor Development
The development of fluorescent chemosensors based on chromone derivatives, as reviewed by Roy (2021), highlights the utility of fluorinated chromones in detecting a variety of analytes. This application is crucial for environmental monitoring, biomedical diagnostics, and research into the interactions between chemical sensors and target molecules (Roy, 2021).
Understanding Fluorine Effects in Biological Systems
Studies on the toxicity and biological impacts of fluorophores used in molecular imaging, as reviewed by Alford et al. (2009), offer insights into the biocompatibility, safety, and potential therapeutic applications of fluorinated compounds. This research is critical for developing safe and effective diagnostic and therapeutic agents based on fluorinated structures (Alford, Simpson, Duberman, Hill, Ogawa, Regino, Kobayashi, & Choyke, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
8-chloro-6-fluoro-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWLPVUEPVAMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



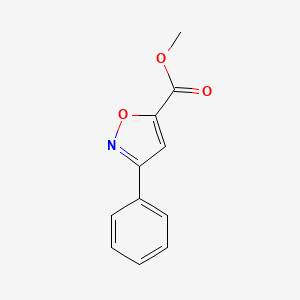
![Methyl imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B6590460.png)

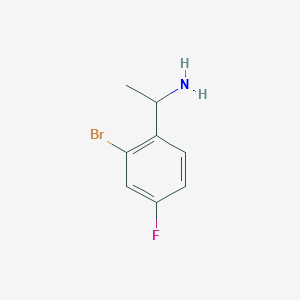
![N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6590490.png)
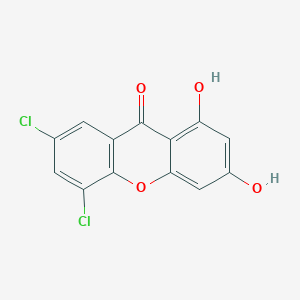
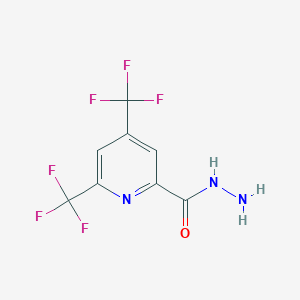
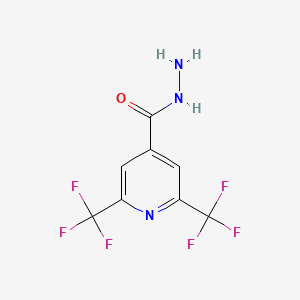
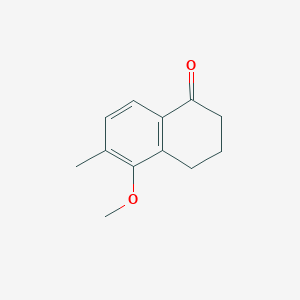
![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B6590543.png)

